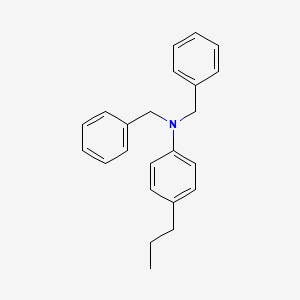
N,N-Dibenzyl-4-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-4-propylaniline is a chemical compound consisting of aniline with two benzyl groups and a propyl group as substituents on the nitrogen and the para position of the aniline ring, respectively. This compound crystallizes in the monoclinic crystal system and is known for its yellowish-white crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize N,N-Dibenzyl-4-propylaniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or tetrahydrofuran (THF) under reflux conditions . Another method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF, which yields a tin amide compound that reacts with benzyl bromide to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated derivatives at the benzylic positions.
Scientific Research Applications
N,N-Dibenzyl-4-propylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-4-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The pathways involved in its action include the formation of carbocation intermediates and subsequent stabilization through resonance effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylaniline: Similar structure but lacks the propyl group at the para position.
4-Propylaniline: Contains a propyl group at the para position but lacks the benzyl groups on the nitrogen.
Uniqueness
N,N-Dibenzyl-4-propylaniline is unique due to the presence of both benzyl and propyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
90255-75-7 |
|---|---|
Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-propylaniline |
InChI |
InChI=1S/C23H25N/c1-2-9-20-14-16-23(17-15-20)24(18-21-10-5-3-6-11-21)19-22-12-7-4-8-13-22/h3-8,10-17H,2,9,18-19H2,1H3 |
InChI Key |
JLNITRNCYMNJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















